3-Naphthalen-2-YL-propionaldehyde
Overview
Description
3-Naphthalen-2-YL-propionaldehyde is an organic compound with the molecular formula C13H12O. It is a derivative of naphthalene, which consists of two fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-2-YL-propionaldehyde typically involves the reaction of naphthalene derivatives with propionaldehyde under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propionaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Naphthalen-2-YL-propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Oxidation: 3-Naphthalen-2-YL-propionic acid.
Reduction: 3-Naphthalen-2-YL-propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Naphthalen-2-YL-propionaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Naphthalen-2-YL-propionaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
2-Naphthylacetic acid: A derivative with a carboxylic acid group.
2-Naphthylamine: A derivative with an amino group.
Uniqueness
Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-naphthalen-2-ylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJHTAFOYPSITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436420 | |
Record name | 3-(2-naphthyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136415-67-3 | |
Record name | 3-(2-naphthyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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